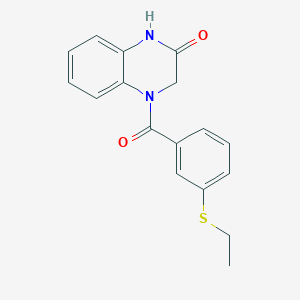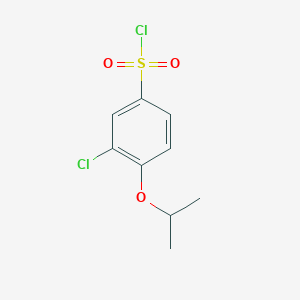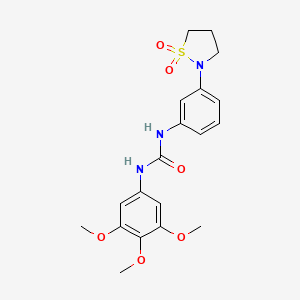
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Research
Research into derivatives of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea has led to the development of novel compounds with potential medicinal applications. For instance, Chennapragada and Palagummi (2018) synthesized new compounds that showed antimicrobial potency and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of this compound. Feng et al. (2020) designed and synthesized derivatives that demonstrated significant antiproliferative effects on various cancer cell lines, highlighting their potential as new anticancer agents (Feng et al., 2020). Additionally, Al-Sanea et al. (2018) reported the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives that showed broad-spectrum antiproliferative activity and promising mean growth inhibitions, underscoring their potential efficacy against renal cancer and melanoma cell lines (Al-Sanea et al., 2018).
Antiparkinsonian and Neuroprotective Properties
In a study by Azam, Alkskas, and Ahmed (2009), urea and thiourea derivatives of the compound were evaluated for antiparkinsonian activity, revealing significant effects in reducing haloperidol-induced catalepsy and oxidative stress in mice. This suggests potential applications in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Inhibition of Enzymatic Activities
Kurt et al. (2016) investigated the inhibition of carbonic anhydrase I and II by coumarylthiazole derivatives containing urea/thiourea groups, including 1-(3-chlorophenyl)-3-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea, which exhibited strong inhibitory activity. This suggests potential clinical applications as antiepileptics, diuretics, and antiglaucoma agents (Kurt et al., 2016).
Corrosion Inhibition
Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Their findings indicated that these compounds could form a protective layer on steel surfaces, highlighting their potential application in corrosion prevention (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-26-16-11-14(12-17(27-2)18(16)28-3)21-19(23)20-13-6-4-7-15(10-13)22-8-5-9-29(22,24)25/h4,6-7,10-12H,5,8-9H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMFJRMSHGRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


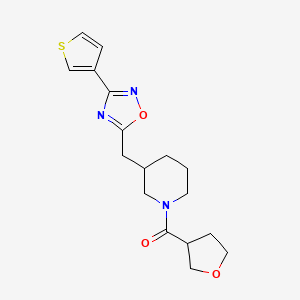
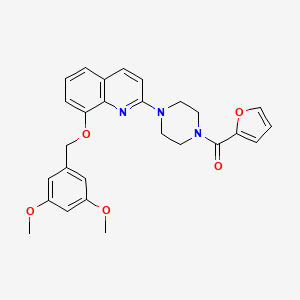


![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)
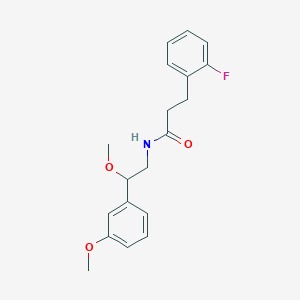
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
